3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide
Description
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Properties
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)11-3-1-4-12(7-11)21-16(25)24-8-10(9-24)15-22-14(23-26-15)13-5-2-6-27-13/h1-7,10H,8-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSBNMTWPGRXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a novel synthetic molecule that belongs to the class of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews recent findings related to the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 395.4 g/mol. The structure features a thiophene ring, an oxadiazole moiety, and an azetidine carboxamide group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Recent studies have shown that derivatives of oxadiazoles can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance:
- Apoptosis Induction : The compound has been shown to increase the expression levels of pro-apoptotic factors such as p53 and caspase-3 in cancer cell lines. This suggests that it may promote programmed cell death in malignant cells .
- Enzyme Inhibition : It exhibits inhibitory activity against enzymes like EGFR and Src kinase, which are crucial for tumor growth and metastasis. The IC50 values for these targets are reported to be in the low micromolar range, indicating potent inhibitory effects .
Anticancer Activity
Table 1 summarizes the antiproliferative effects of the compound against various cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast) | 0.67 | 90.47 |
| HCT-116 (Colon) | 0.80 | 81.58 |
| PC-3 (Prostate) | 0.87 | 84.32 |
| K-562 (Leukemia) | 0.95 | 84.83 |
These values indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, outperforming some standard chemotherapeutics .
Mechanistic Studies
Molecular docking studies have provided insights into the binding affinities of the compound with its target proteins. For example, it shows strong hydrophobic interactions with amino acid residues in the active sites of EGFR and Src kinase, which may explain its inhibitory potency .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Xenograft Models : In a study using xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment .
- Synergistic Effects : When combined with existing chemotherapeutics like doxorubicin, the compound demonstrated synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with higher doses of traditional drugs .
Q & A
Basic Question: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves multistep reactions, typically starting with the preparation of the 1,2,4-oxadiazole core, followed by azetidine ring formation and coupling with the trifluoromethylphenyl group. Key steps include:
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Oxadiazole Formation: Cyclocondensation of thiophene-2-carboxylic acid derivatives with amidoximes under reflux (e.g., in ethanol or DMF) .
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Azetidine Functionalization: Ring-opening reactions or carboxamide coupling using activating agents like EDCI/HOBt .
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Optimization Parameters:
Parameter Optimal Range Impact on Yield/Purity Temperature 80–100°C (oxadiazole step) Higher yields but risk of side products Reaction Time 4–6 hours (carboxamide coupling) Prolonged time increases purity but may degrade sensitive groups Solvent DMF or THF (for polar intermediates) Polarity affects reaction kinetics
Critical analytical techniques (NMR, HPLC-MS) are required to monitor intermediates and final product purity .
Basic Question: How can researchers confirm the structural identity of this compound?
Methodological Answer:
A combination of spectroscopic and computational methods is essential:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and confirms azetidine ring conformation .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR studies should systematically modify substituents while retaining core pharmacophores:
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Target Modifications:
Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. Molecular docking can predict binding modes to targets like kinase domains .
Advanced Question: How should researchers address contradictory biological data across studies?
Methodological Answer:
Contradictions often arise from impurities or assay variability. Mitigation strategies include:
- Reproducibility Checks:
- Validate synthesis protocols (e.g., ≥95% purity via HPLC) .
- Re-test biological activity in orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Data Normalization:
- Use internal controls (e.g., reference inhibitors) to standardize results across labs .
- Metabolite Screening: LC-MS/MS to rule out off-target effects from degradation products .
Advanced Question: What computational methods are recommended for predicting metabolic stability?
Methodological Answer:
- In Silico Tools:
- Experimental Validation:
- Microsomal incubation assays (human liver microsomes) with LC-MS/MS metabolite profiling .
Advanced Question: How can researchers resolve conflicting crystallography and NMR data for the azetidine ring conformation?
Methodological Answer:
- Variable-Temperature NMR: Probe ring puckering dynamics (e.g., coalescence of proton signals at low temps) .
- DFT Calculations: Compare energy-minimized conformers with experimental data .
- Synchrotron Crystallography: High-resolution X-ray data (≤1.0 Å) resolves subtle conformational differences .
Basic Question: What are recommended protocols for preliminary biological screening?
Methodological Answer:
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Target Prioritization: Focus on kinases, GPCRs, or ion channels based on structural analogs (e.g., oxadiazole-containing kinase inhibitors) .
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Assay Types:
Assay Protocol Cytotoxicity MTT assay (IC₅₀ in cancer cell lines) Enzyme Inhibition Fluorescence-based kinase assays (e.g., ADP-Glo™) Solubility Shake-flask method in PBS (pH 7.4)
Advanced Question: How can isotopic labeling aid in studying this compound’s mechanism of action?
Methodological Answer:
- ¹⁹F NMR Labeling: Track the trifluoromethyl group in cellular uptake studies .
- ¹⁴C/³H Radiolabeling: Quantify biodistribution and metabolite formation in vivo .
- Stable Isotopes (¹³C, ¹⁵N): Use in MS imaging to map tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
